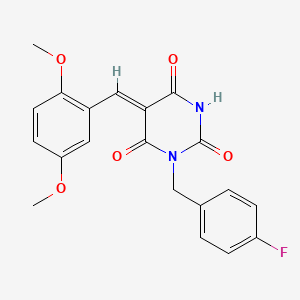![molecular formula C21H26ClN5O2 B6028766 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine have been studied extensively in scientific research. This compound has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of cell growth, differentiation, and survival, making them potential targets for cancer therapy. In addition, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Mécanisme D'action
The mechanism of action of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the inhibition of various kinases. This compound binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling pathways. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound can modulate the immune response in autoimmune diseases by inhibiting the activation of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound can inhibit the activation of immune cells, such as T cells and B cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer. Furthermore, this compound can reduce the severity of symptoms in mouse models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in lab experiments include its specificity for kinases and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration route for this compound in lab experiments.
Orientations Futures
There are several future directions for research on 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine. One direction is to further investigate the potential therapeutic applications of this compound in cancer and autoimmune diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the development of more potent and selective kinase inhibitors based on this compound can be explored. Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, can be investigated for enhanced therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the reaction of 4-chlorophenoxyacetic acid with piperazine to form an intermediate compound. This intermediate is then reacted with 6-chloro-1-piperidinylpyrimidine to form the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c22-17-4-6-18(7-5-17)29-15-21(28)27-12-10-26(11-13-27)20-14-19(23-16-24-20)25-8-2-1-3-9-25/h4-7,14,16H,1-3,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQUWKZUNBEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![4-{[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6028687.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)

![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)